3-chloro-4-fluoro-N,N-dimethylaniline
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Overview
Description
3-Chloro-4-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9ClFN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the benzene ring is substituted with a chlorine atom at the 3-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N,N-dimethylaniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to form 3-chloro-4-fluoronitrobenzene.
Reduction: The nitro group is then reduced to an amine group, resulting in 3-chloro-4-fluoroaniline.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Chloro-4-fluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N,N-dimethylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N,N-dimethylaniline
- 4-Fluoro-N,N-dimethylaniline
- 2-Chloro-4-fluoro-N,N-dimethylaniline
Uniqueness
3-Chloro-4-fluoro-N,N-dimethylaniline is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C8H9ClFN |
---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
3-chloro-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9ClFN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 |
InChI Key |
SPJHMAHPDLRWDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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